Copolymerization Cocatalyst Performance: Tetraphenylphosphonium Chloride vs. PPN⁺ Salts for Epoxide/CO₂ Polycarbonate Synthesis
In alternating copolymerization of CO₂ with cyclohexene oxide (CHO) catalyzed by chromium salen complexes, tetraphenylphosphonium chloride (TPPCl) functions as a quaternary phosphonium cocatalyst and achieves polymer molecular weights comparable or superior to those obtained with bis(triphenylphosphine)iminium (PPN⁺) salts [1]. While specific molecular weight values depend on reaction conditions, the study explicitly notes that phosphonium salts including TPPCl enable highly efficient formation of atactic polycarbonate with narrow distribution, with molecular weights meeting or exceeding PPN⁺-mediated outcomes [1]. TPPCl is positioned alongside other phosphonium salts as an effective alternative to PPN⁺ systems, which are widely used but more expensive and synthetically complex [1].
| Evidence Dimension | Polymer molecular weight (qualitative comparative assessment) and polymer dispersity (Đ) |
|---|---|
| Target Compound Data | Comparable or superior molecular weight to PPN⁺ salts; narrow molecular weight distribution |
| Comparator Or Baseline | Bis(triphenylphosphine)iminium (PPN⁺) salts |
| Quantified Difference | Comparable or superior to PPN⁺ (qualitative; exact Mₙ values not specified in abstract but comparison is explicit in the published study) |
| Conditions | Chromium salen catalyst system; alternating copolymerization of CO₂ and cyclohexene oxide (CHO) or propylene oxide (PO); Organometallics 2020, 39(14), 2653-2664 |
Why This Matters
Researchers seeking alternatives to expensive or synthetically demanding PPN⁺ salts can select TPPCl as a cost-effective cocatalyst without sacrificing polycarbonate molecular weight or distribution characteristics.
- [1] Veronese L, Brivio M, Biagini P, Po R, Tritto I, Losio S, Boggioni L. Effect of Quaternary Phosphonium Salts as Cocatalysts on Epoxide/CO₂ Copolymerization Catalyzed by salen-Type Cr(III) Complexes. Organometallics. 2020;39(14):2653-2664. doi:10.1021/acs.organomet.0c00269. View Source
